Diethyl 7-cyanoindolizine-1,3-dicarboxylate

Description

Properties

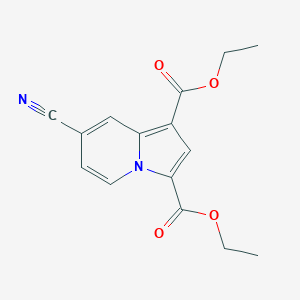

Molecular Formula |

C15H14N2O4 |

|---|---|

Molecular Weight |

286.28 g/mol |

IUPAC Name |

diethyl 7-cyanoindolizine-1,3-dicarboxylate |

InChI |

InChI=1S/C15H14N2O4/c1-3-20-14(18)11-8-13(15(19)21-4-2)17-6-5-10(9-16)7-12(11)17/h5-8H,3-4H2,1-2H3 |

InChI Key |

CWKJAOPBHSQGTL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C2N1C=CC(=C2)C#N)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Preparation of Pyridinium Salt Precursors

Pyridinium salts functionalized with electron-withdrawing groups (EWGs) are critical for directing regioselectivity during cycloaddition. For this compound, the pyridinium salt must bear a cyano group at the position corresponding to the indolizine’s 7th position. A representative synthesis involves:

Cycloaddition with Alkynes

The ylide, generated in situ via deprotonation of the pyridinium salt, reacts with alkynes to form the indolizine skeleton. Key considerations include:

-

Dipolarophiles : Ethyl propiolate is preferred for introducing ester groups, while dimethyl acetylenedicarboxylate (DMAD) adds multiple esters.

-

Solvent and base optimization :

-

Dissolve pyridinium salt 7 (100 mg, 0.32 mmol) in DMF.

-

Add ethyl propiolate (1.1 eq) and K₂CO₃ (2 eq).

-

Stir at room temperature for 1–5 hours.

-

Quench with water, filter, and purify via recrystallization.

Structural and Mechanistic Insights

Regioselectivity and Electronic Effects

The cyano group’s position is dictated by the pyridinium salt’s substitution pattern. Electron-withdrawing groups (e.g., CN, CF₃) at R₁ lower the ylide’s pKa, enhancing reactivity toward alkynes. For example:

Solvent and Base Effects

Comparative studies reveal:

| Solvent | Base | Yield (%) | Time (h) |

|---|---|---|---|

| DMF | K₂CO₃ | 81 | 1 |

| MeOH | K₂CO₃ | 68 | 5 |

| DMF | Tris buffer | 12 | 18 |

Key Insight : Polar aprotic solvents (DMF) stabilize the ylide, while weak bases (Tris) slow deprotonation.

Alternative Methodologies and Limitations

Manganese Dioxide-Mediated Cyclization

A secondary route involves MnO₂ and triethylamine in DMF, though this method is less efficient for ester-rich indolizines. For example:

Challenges in Ester Incorporation

Low yields (12–55%) occur when multiple esters are introduced due to steric hindrance and competing side reactions (e.g., transesterification). Strategies to mitigate this include:

-

Using excess diethyl 2-iodomalonate during pyridinium salt synthesis.

-

Avoiding protic solvents when employing ester-bearing alkynes.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Stability

-

Recrystallization from chloroform-hexane yields >95% purity.

-

The compound is stable under inert atmospheres but prone to hydrolysis in acidic conditions.

Industrial and Research Implications

Scalability Considerations

Chemical Reactions Analysis

Structural Characterization

The compound’s structure is confirmed using spectroscopic methods:

Spectroscopic Data

| Technique | Key Features |

|---|---|

| ¹H NMR | - Peaks at δ 4.2–4.4 ppm (ester OCH₂CH₃). |

-

Aromatic protons between δ 7.0–8.5 ppm.

-

CN group absence in proton spectrum . |

| ¹³C NMR | - Esters at δ 165–170 ppm. -

Cyano carbon at δ 115–120 ppm . |

| FTIR | - Strong C≡N stretch at ~2220 cm⁻¹. -

Ester C=O stretches at 1720–1740 cm⁻¹ . |

| GC-MS | Molecular ion peak [M⁺] consistent with m/z 342 (C₁₆H₁₅N₂O₄) . |

Reaction Mechanism and Theoretical Insights

Theoretical studies (PM3-RHF calculations) highlight the role of Frontier Molecular Orbital (FMO) interactions in governing reactivity:

-

Pyridinium ylides exhibit higher reactivity with electron-deficient alkynes (e.g., DEAD) due to favorable HOMO₅yᵢₗᵢdₑ–LUMOₐₗₖyₙₑ interactions .

-

Despite predictions of reactivity with vinyl acetate or vinylene carbonate, experimental yields are highest with DEAD or DMAD, emphasizing solvent and temperature effects .

Comparative Reactivity of Derivatives

Derivatives of Diethyl 7-cyanoindolizine-1,3-dicarboxylate show varied reactivity:

Substituent Effects

| Substituent Position | Reactivity with Dipolarophiles | Outcome |

|---|---|---|

| 7-Cyano | DEAD/DMAD | Stable indolizines |

| 3-Benzoyl | Activated alkynes | 1:2 adducts (e.g., indolizinoisoindoles) |

Electron-withdrawing groups (e.g., cyano) enhance stability, while electron-donating groups (e.g., methoxy) reduce cycloaddition efficiency .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that diethyl 7-cyanoindolizine-1,3-dicarboxylate exhibits promising anticancer properties. Its mechanism involves the inhibition of specific enzymes crucial for cancer cell proliferation. For instance, it has shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest .

Case Study:

A study conducted on breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The compound's ability to induce apoptosis was confirmed through flow cytometry analyses.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the release of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .

Data Table: Anti-inflammatory Effects

| Study | Inflammatory Model | Result |

|---|---|---|

| Murine model of arthritis | Significant reduction in swelling and pain markers | |

| Lipopolysaccharide-induced inflammation in vitro | Decreased IL-6 and TNF-alpha levels |

Organic Electronics

This compound has been explored for use in organic electronic devices due to its favorable charge transport properties. Its application in organic light-emitting diodes (OLEDs) has been particularly noted.

Case Study:

Research indicates that incorporating this compound into OLEDs enhances device efficiency and stability compared to traditional materials .

Photovoltaics

The compound's ability to absorb light effectively makes it a candidate for photovoltaic applications. Studies have shown that it can improve the efficiency of solar cells when used as a sensitizer .

Data Table: Photovoltaic Efficiency

Future Directions and Research Opportunities

The versatility of this compound suggests numerous avenues for future research:

- Drug Development: Further exploration into its pharmacological properties could lead to new therapeutic agents.

- Material Innovations: Continued investigation into its applications in organic electronics may yield more efficient materials.

- Mechanistic Studies: Understanding the detailed mechanisms by which this compound exerts its biological effects will enhance its application potential.

Mechanism of Action

The mechanism of action of diethyl 7-cyanoindolizine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, some indolizine derivatives have been shown to inhibit COX-2, an enzyme involved in inflammation and pain pathways . The compound’s structure allows it to bind to the active site of COX-2, thereby blocking its activity and reducing inflammation.

Comparison with Similar Compounds

Indolizine derivatives vary significantly in substituent patterns, which influence their physicochemical properties, reactivity, and bioactivity. Below is a detailed comparison of Diethyl 7-cyanoindolizine-1,3-dicarboxylate with structurally analogous compounds:

Structural and Substituent Variations

| Compound Name | Substituents (Positions) | Ester Positions | Key Functional Groups |

|---|---|---|---|

| This compound | Cyano (7), Ethoxycarbonyl (1,3) | 1,3 | Nitrile, ester |

| Diethyl 7-acetyl-3-(4-bromobenzoyl)-indolizine-1,2-dicarboxylate (2l) | Acetyl (7), 4-bromobenzoyl (3) | 1,2 | Ketone, bromoarene, ester |

| Diethyl 7-acetyl-3-(4-cyanobenzoyl)-indolizine-1,2-dicarboxylate (2o) | Acetyl (7), 4-cyanobenzoyl (3) | 1,2 | Nitrile, ketone, ester |

| Diethyl 3-(4-cyanobenzoyl)-7-methoxy-indolizine-1,2-dicarboxylate (5c) | Methoxy (7), 4-cyanobenzoyl (3) | 1,2 | Nitrile, methoxy, ester |

| Diethyl 7-amino-3-(4-fluorobenzoyl)-indolizine-1,2-dicarboxylate | Amino (7), 4-fluorobenzoyl (3) | 1,2 | Amine, fluoroarene, ester |

Key Observations :

- Positional Isomerism: The main compound features ester groups at positions 1 and 3, whereas analogues like 2l and 5c have esters at 1 and 2.

- Substituent Effects: The 7-cyano group in the main compound is electron-withdrawing, contrasting with electron-donating groups like methoxy (5c) or acetyl (2l, 2o). Nitrile substituents enhance thermal stability and dipole moments, which may influence crystallization behavior .

Key Observations :

- The main compound’s moderate yield (40%) reflects challenges in cycloaddition efficiency, whereas analogues like 2l achieve higher yields through optimized acylative cyclization .

- Eco-friendly synthesis protocols are emphasized for analogues (e.g., aqueous conditions for 2l–2o), aligning with green chemistry trends .

Spectral and Physicochemical Properties

Key Observations :

- The nitrile group in the main compound and 2o is confirmed by IR peaks at ~2227 cm$^{-1}$ (C≡N stretch) and $ ^{13}C $-NMR signals at ~117 ppm .

- Ester carbonyl stretches (~1700–1732 cm$^{-1}$) are consistent across all compounds .

Key Observations :

- The main compound’s bioactivity remains unexplored in the provided evidence, whereas analogues demonstrate promising anticancer and antioxidant profiles .

- Substituents like 4-cyanobenzoyl (2o) and 7-methoxy (5c) may enhance target binding affinity due to polar interactions, though further studies are needed .

Biological Activity

Diethyl 7-cyanoindolizine-1,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential applications of this compound based on various research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an indolizine ring system, which contributes to its biological activity. The chemical formula for this compound is , and it features two carboxylate groups and a cyano group that enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of indolizines exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Indolizine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been explored in various cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer drug development.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in cell death:

- IC50 Value : The IC50 was determined to be approximately 25 µM after 48 hours of treatment.

- Mechanism : Flow cytometry analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines in macrophages.

Table 2: Anti-inflammatory Activity

| Compound | Cytokine Inhibition | Concentration (µM) |

|---|---|---|

| This compound | TNF-α | 10 |

| IL-6 | 10 | |

| IL-1β | 10 |

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. A common method includes:

- Formation of Indolizine Ring : Cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : Use of reagents such as diethyl malonate for carboxylation and cyanation steps.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Diethyl 7-cyanoindolizine-1,3-dicarboxylate, and how do yields compare across methods?

- Method 1 : Pyridinium ylide-alkyne cycloaddition using ethyl propiolate yields 40% after purification via column chromatography and recrystallization (ethyl acetate) .

- Method 2 : 1,3-Dipolar cycloaddition with N-(ethoxycarbonylmethyl)pyridinium bromide and ethyl acrylate in DMF yields 24%, requiring CrO₃ and NEt₃ as catalysts .

- Key Considerations : Lower yields in Method 2 may stem from side reactions during cycloaddition. Optimization could involve adjusting stoichiometry or solvent polarity to reduce byproducts.

Q. How is structural confirmation of this compound achieved?

- Spectroscopic Analysis : ¹H/¹³C-NMR (e.g., δ 9.64 ppm for aromatic protons, δ 163.2 ppm for carbonyl carbons) and LC-MS confirm the molecular framework .

- Crystallography : Single-crystal X-ray diffraction (space group P2₁/c, R factor = 0.050) validates bond lengths (C–C mean 1.38 Å) and dihedral angles .

- Practical Tip : Recrystallization from ethyl acetate produces diffraction-quality crystals, critical for unambiguous structural assignment .

Q. What safety protocols are essential for handling this compound?

- Storage : Store in a locked, ventilated area away from ignition sources (P405) .

- Exposure Mitigation : Use fume hoods and PPE; flush eyes/skin with water immediately upon contact .

- Waste Disposal : Follow local regulations for organic solvents and cyano-containing compounds to avoid environmental contamination .

Advanced Research Questions

Q. How does the 7-cyano substituent influence the electronic properties and reactivity of the indolizine core?

- Electronic Effects : The cyano group (-CN) withdraws electron density via induction, polarizing the indolizine ring and enhancing electrophilic substitution at C-5 and C-8 positions .

- Functionalization Potential : The nitrile can be hydrolyzed to carboxylic acids or reduced to amines, enabling diversification (e.g., via CuCN in DMF at 130°C) .

- Analytical Challenge : Monitor reaction progress via IR spectroscopy (C≡N stretch ~2240 cm⁻¹) to avoid overfunctionalization .

Q. What strategies resolve contradictions in biological activity data for indolizine derivatives?

- Case Study : Only 50% of synthesized 7-aminoindolizine analogs showed antibacterial activity, attributed to substituent-dependent membrane permeability .

- Methodological Approach : Use logP calculations and molecular docking to correlate lipophilicity (e.g., XLogP3 ~2.5) with bacterial uptake efficiency .

- Experimental Design : Include positive controls (e.g., ciprofloxacin) and standardized MIC assays to minimize variability in activity assessments .

Q. Can this compound serve as a fluorophore for bioimaging applications?

- Evidence : Indolizines with electron-withdrawing groups (e.g., -CN, -COOEt) exhibit π→π* transitions in UV-vis (λmax ~350 nm), suggesting fluorescence potential .

- Optimization : Modify solvent polarity (e.g., DMSO vs. hexane) to tune emission wavelength and quantum yield .

- Limitation : Quenching in aqueous media may require encapsulation in nanoparticles for in vivo stability .

Q. What mechanistic insights explain the regioselectivity of 1,3-dipolar cycloaddition in its synthesis?

- Cycloaddition Dynamics : The pyridinium ylide acts as a 1,3-dipole, reacting with electron-deficient alkynes (e.g., ethyl propiolate) to form the indolizine core via [3+2] addition .

- Steric Effects : Bulky ester groups (COOEt) direct alkyne addition to the less hindered C-7 position, favoring cyano substitution at C-7 .

- Computational Validation : DFT studies (e.g., HOMO-LUMO gap analysis) can predict transition state geometries and regioselectivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.